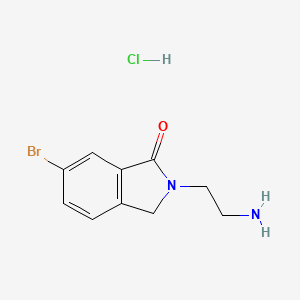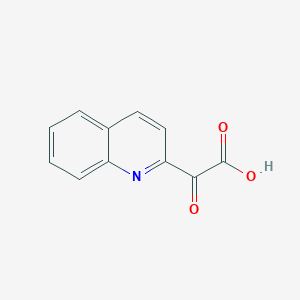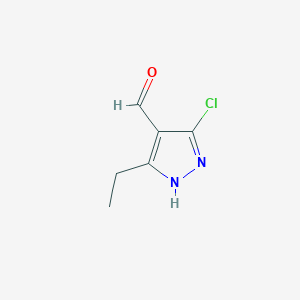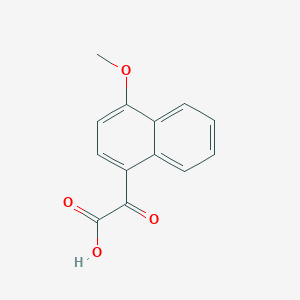
2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid is an organic compound characterized by the presence of a methoxy group attached to a naphthalene ring and an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid typically involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with a suitable acetic acid derivative under acidic conditions. One common method includes the use of Meldrum’s acid in a Knoevenagel-like reaction at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthols .
Scientific Research Applications
2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid in biological systems involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to that of other known tubulin inhibitors, which bind to the colchicine site on tubulin .
Comparison with Similar Compounds
Similar Compounds
4-Methoxynaphthalene-1-carbaldehyde: A precursor in the synthesis of 2-(4-Methoxynaphthalen-1-yl)-2-oxoacetic acid.
2-Methoxyphenol derivatives: Compounds with similar antioxidant properties.
(4-Methoxynaphthalen-1-yl) boronic acid: Used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a methoxy group and an oxoacetic acid moiety allows for versatile chemical modifications and potential therapeutic applications.
Properties
Molecular Formula |
C13H10O4 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C13H10O4/c1-17-11-7-6-10(12(14)13(15)16)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,15,16) |
InChI Key |
AHRHOUJPTFFBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-aminodispiro[3.1.36.14]decane-2-carboxylate hydrochloride](/img/structure/B13522383.png)
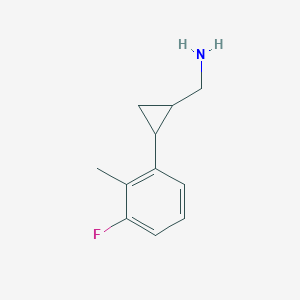
![2-[(1-benzothiophen-2-yl)methyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13522400.png)
![1-[(4-Aminophenyl)methyl]piperidin-2-onedihydrochloride](/img/structure/B13522401.png)
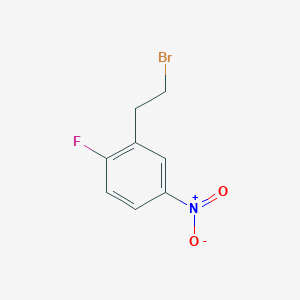
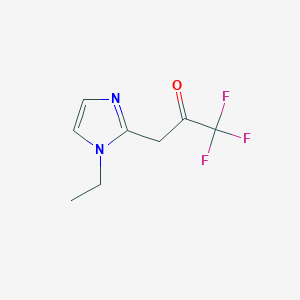

![Spiro[azetidine-3,2'-chromene]hydrochloride](/img/structure/B13522424.png)
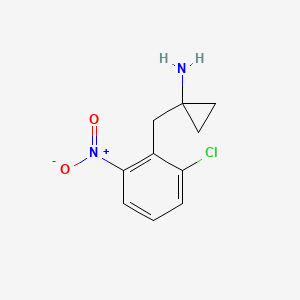
![1-[4-(Methylsulfanyl)phenyl]pentane-1,3-dione](/img/structure/B13522433.png)
